molecular formula C18H23N5O3S B2594735 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034457-66-2

4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2594735
CAS No.: 2034457-66-2
M. Wt: 389.47
InChI Key: OSYLIFOXWCEOPU-UHFFFAOYSA-N
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Description

4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a variety of methods, including the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using appropriate reagents and conditions, such as carbodiimides for amide bond formation.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
  • 4-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of the cyclopropyl group. This group can impart different steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)16-7-5-14(6-8-16)18(24)22-10-9-15(11-22)23-12-17(19-20-23)13-3-4-13/h5-8,12-13,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYLIFOXWCEOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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